Product packaging for (1r)-1-(Chroman-4-yl)ethan-1-amine(Cat. No.:)

(1r)-1-(Chroman-4-yl)ethan-1-amine

Cat. No.: B13571146
M. Wt: 177.24 g/mol
InChI Key: MWCGQVCRFWZFFY-VEDVMXKPSA-N
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Description

(1r)-1-(Chroman-4-yl)ethan-1-amine (CAS 1372909-06-2) is a chiral amine building block of high interest in medicinal chemistry and neuroscience research. This compound features a chroman core, a privileged scaffold in drug discovery known for its versatile biological activity. With a molecular formula of C11H15NO and a molecular weight of 177.25 g/mol, it is supplied with a purity of 95% . The chroman scaffold is recognized as a promising chemotype for the development of multineurotarget agents, particularly for complex neurodegenerative conditions . Researchers are exploring chromanone and chromanamine derivatives as potential multifunctional ligands capable of interacting with key neurological targets such as cholinesterases, monoamine oxidases, and sigma receptors . This makes this compound a valuable precursor or intermediate in the synthesis of compounds for investigating Alzheimer's disease pathology. The compound is characterized by its stereochemistry and canonical SMILES string C C@@H C1COC2=CC=CC=C2C1 . It is classified as harmful and irritating, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment is recommended when handling . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B13571146 (1r)-1-(Chroman-4-yl)ethan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(1R)-1-(3,4-dihydro-2H-chromen-4-yl)ethanamine

InChI

InChI=1S/C11H15NO/c1-8(12)9-6-7-13-11-5-3-2-4-10(9)11/h2-5,8-9H,6-7,12H2,1H3/t8-,9?/m1/s1

InChI Key

MWCGQVCRFWZFFY-VEDVMXKPSA-N

Isomeric SMILES

C[C@H](C1CCOC2=CC=CC=C12)N

Canonical SMILES

CC(C1CCOC2=CC=CC=C12)N

Origin of Product

United States

Stereoselective Synthetic Methodologies for 1r 1 Chroman 4 Yl Ethan 1 Amine and Its Stereoisomers

Strategies for Asymmetric Carbon-Carbon Bond Formation at the C-4 Position of the Chroman Ring Precursors

The initial stereocenter can be established through asymmetric reactions on chroman-4-one precursors, setting the stage for the subsequent introduction of the amine functionality.

Enantioselective Nucleophilic Additions to Chroman-4-ones

The direct enantioselective addition of a nucleophilic ethyl equivalent to the prochiral ketone of chroman-4-one represents a powerful approach to establishing the C-4 stereocenter. Organocatalysis and metal-catalyzed additions are prominent methods in this regard. For instance, organocatalytic approaches using chiral prolinol silyl (B83357) ethers can facilitate the conjugate addition of nucleophiles to α,β-unsaturated systems, a strategy that can be adapted for chroman-4-one derivatization. nih.govorganic-chemistry.org

While specific data for the direct ethyl addition to chroman-4-one is not extensively detailed in readily available literature, analogous reactions with other nucleophiles and electrophiles provide a strong basis for this strategy. The development of chiral catalysts, such as imidazolidinones, has enabled the enantioselective alkylation of various substrates. organic-chemistry.org

Table 1: Representative Enantioselective Nucleophilic Additions

Catalyst/ReagentSubstrateNucleophileProductEnantiomeric Excess (ee)
Chiral Phosphoric AcidAromatic KetoneAmine/Hantzsch esterProtected Primary AmineUp to 96%
Imidazolidinoneα,β-Unsaturated AldehydeAnilineBenzylic AmineHigh
Prolinol Silyl Etherα,β-Unsaturated AldehydeNitroalkaneγ-Nitro AldehydeHigh

This table presents representative data for analogous reactions to illustrate the potential of the methodology.

Chiral Auxiliary-Mediated Approaches in Ring Construction or Functionalization

Chiral auxiliaries offer a reliable method for controlling stereochemistry during the synthesis of chiral amines and their precursors. wikipedia.org These auxiliaries are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction and are subsequently removed.

One notable example is the use of pseudoephenamine as a chiral auxiliary. harvard.edu It can be attached to a carboxylic acid precursor, followed by diastereoselective alkylation to introduce the ethyl group. Subsequent transformation and cyclization would lead to the desired chroman structure with the C-4 stereocenter controlled. Another widely used auxiliary is tert-butanesulfinamide, which can be condensed with a ketone to form a sulfinylimine, to which a nucleophile can add with high diastereoselectivity. nih.gov

The diastereoselectivity of these reactions is often high, allowing for the isolation of a single diastereomer which can then be converted to the target enantiomerically pure amine.

Table 2: Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral AuxiliarySubstrateReagentDiastereomeric Ratio (d.r.)
PseudoephenamineCarboxylic AcidAlkyl Halide98:2 to >99:1
tert-ButanesulfinamideKetone/AldehydeGrignard ReagentHigh

This table provides representative diastereoselectivity for common chiral auxiliaries.

Enantioselective Introduction of the Ethan-1-amine Moiety

With the chroman-4-yl ketone precursor in hand, the focus shifts to the enantioselective formation of the amine at the adjacent carbon.

Asymmetric Reductive Amination of 1-(Chroman-4-yl)ethanone

Asymmetric reductive amination of the ketone 1-(Chroman-4-yl)ethanone is a direct and atom-economical method to introduce the chiral amine. This can be achieved using organocatalysts or metal-based catalysts. Chiral phosphoric acids have emerged as powerful organocatalysts for the reductive amination of a wide range of ketones, often providing high enantioselectivity. nih.gov The process typically involves the in-situ formation of an imine or enamine, which is then reduced stereoselectively.

While specific examples for 1-(Chroman-4-yl)ethanone are not prevalent, the broad applicability of catalysts like chiral phosphoric acids suggests their potential for this transformation. nih.govorganic-chemistry.org

Table 3: Organocatalytic Asymmetric Reductive Amination

CatalystSubstrate TypeAmine SourceReductantEnantiomeric Excess (ee)
Chiral Phosphoric AcidAliphatic/Aromatic KetonesVarious AminesHantzsch EsterGood to Excellent

This table illustrates the general effectiveness of chiral phosphoric acid catalysts in asymmetric reductive amination.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines or Enamines Derived from Chroman-4-yl-substituted Ketones

The asymmetric hydrogenation of a pre-formed imine or enamine derived from 1-(Chroman-4-yl)ethanone is a highly effective method for synthesizing the target amine. wikipedia.org Transition metal complexes of rhodium and iridium, bearing chiral phosphine (B1218219) ligands, are the most common catalysts for this transformation. core.ac.uknih.gov

However, studies have indicated that the asymmetric hydrogenation of exocyclic imines derived from 4-chromanone (B43037) can sometimes result in low enantioselectivities. researchgate.net This has been attributed to the conformational strain upon metal coordination. Despite this challenge, careful selection of the chiral ligand and reaction conditions can lead to high stereoselectivity.

Table 4: Asymmetric Hydrogenation of Imines

Catalyst System (Metal/Ligand)Substrate TypeEnantiomeric Excess (ee)
Rh/Bisphosphine-ThioureaN-H IminesUp to 95%
Ir-based catalystsIminium SaltsHigh
Cationic Rh(III)-diamineCyclic IminesExcellent

This table showcases the performance of various catalyst systems in the asymmetric hydrogenation of imines.

Biocatalytic Transformations

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. diva-portal.org Enzymes such as transaminases and imine reductases (IREDs) are particularly well-suited for the asymmetric amination of ketones. nih.govdiva-portal.org

Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone acceptor, producing a chiral amine with high enantiomeric excess. diva-portal.org Imine reductases, on the other hand, catalyze the reduction of a pre-formed or in-situ generated imine. nih.gov The substrate scope of these enzymes is continually being expanded through protein engineering, making them increasingly valuable tools for industrial-scale synthesis. diva-portal.org

Table 5: Biocatalytic Reductive Amination

Enzyme TypeSubstrate TypeAmine DonorStereoselectivity
ω-TransaminaseKetonesIsopropylamine, Alanine, etc.Excellent (often >99% ee)
Imine Reductase (IRED)Imines/Ketones + AmineAmmonia (B1221849), simple aminesHigh to Excellent

This table highlights the high stereoselectivity typically achieved with biocatalytic methods.

Classical Resolution of Racemic (1R)-1-(Chroman-4-yl)ethan-1-amine and its Advanced Synthetic Precursors

Classical resolution remains a widely used and effective method for obtaining enantiomerically pure compounds. wikipedia.org These techniques rely on the separation of diastereomers, which have different physical properties.

Diastereomeric Salt Formation Using Chiral Resolving Agents

The most common method for the resolution of racemic amines is the formation of diastereomeric salts with a chiral acid. wikipedia.orglibretexts.org The racemic mixture of 1-(Chroman-4-yl)ethan-1-amine is treated with a single enantiomer of a chiral resolving agent, typically a chiral carboxylic acid, to form a pair of diastereomeric salts. hims-biocat.eulibretexts.org

Due to their different spatial arrangements, these diastereomeric salts exhibit different physical properties, most notably solubility. This difference in solubility allows for their separation by fractional crystallization. libretexts.org Once a diastereomerically pure salt is isolated, the chiral resolving agent is removed by treatment with a base to yield the enantiomerically pure amine. libretexts.org

Commonly used chiral resolving agents for racemic amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.orgpsu.edu The selection of the appropriate resolving agent and solvent system is crucial for achieving efficient separation and is often determined empirically. unchainedlabs.com

Table 4: Common Chiral Resolving Agents for Racemic Amines

Chiral Resolving Agent Type
(+)-Tartaric Acid Acid
(-)-Mandelic Acid Acid

This method is robust and can be scaled up, but it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemate. wikipedia.org

Kinetic Resolution Strategies:

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other, leading to an enantioenriched sample of the less reactive enantiomer and the product of the more reactive enantiomer. nih.gov

Hydrolytic kinetic resolution, often catalyzed by lipases, is a widely used method for the resolution of racemic alcohols and their esters, as well as amines and their amides. nih.govcore.ac.uk For the resolution of racemic 1-(Chroman-4-yl)ethan-1-amine, an N-acetylated derivative, N-acetyl-1-(chroman-4-yl)ethanamine, can be used as the substrate.

In this approach, the racemic N-acetyl derivative is subjected to hydrolysis in the presence of a lipase (B570770). The enzyme will selectively catalyze the hydrolysis of one of the enantiomers of the amide to the corresponding amine, while leaving the other enantiomer of the amide largely unreacted. The separation of the resulting amine from the unreacted amide is typically straightforward due to their different chemical properties.

Table 5: Lipase-Catalyzed Hydrolytic Kinetic Resolution of N-acetyl-1-(chroman-4-yl)ethanamine

Substrate Enzyme Reaction Products

The enantioselectivity of the lipase determines which enantiomer is hydrolyzed. This method has the potential to provide both the chiral amine and the chiral amide with high enantiomeric purity. nih.gov

Aminolytic Kinetic Resolution

Kinetic resolution is a cornerstone technique for the separation of racemates. In the context of 1-(Chroman-4-yl)ethan-1-amine, enzymatic methods have shown significant promise. Aminolytic kinetic resolution, particularly through the use of amine dehydrogenases (AmDHs), offers a highly selective pathway for isolating one enantiomer from a racemic mixture.

An engineered amine dehydrogenase from Geobacillus stearothermophilus (LE-AmDH-v1), paired with a NADH-oxidase from Streptococcus mutans (NOx) for cofactor recycling, has been effectively applied to the kinetic resolution of various pharmaceutically relevant racemic α-chiral primary amines. d-nb.info This system operates by selectively oxidizing one enantiomer of the amine to the corresponding imine, which is then hydrolyzed to a ketone, leaving the other, unreacted amine enantiomer in high enantiomeric excess. While the specific substrate 1-(chroman-4-yl)ethan-1-amine was not detailed, the closely related 4-aminochromane was resolved successfully, demonstrating the enzyme's applicability to this structural class. d-nb.info

The process involves the selective deamination of the (R)-enantiomer, leaving the desired (S)-amine untouched. To obtain the target this compound, an enzyme with the opposite selectivity ((S)-selective) would be required. However, the study demonstrates the principle effectively. Key parameters such as pH, temperature, and substrate concentration were optimized to achieve high enantiomeric excess (ee) and conversion. d-nb.info For instance, the optimal pH for the oxidative deamination was found to be 7.4. d-nb.info Increasing the temperature could accelerate the resolution process significantly. d-nb.info

Table 1: Enzymatic Kinetic Resolution of Racemic Amines using LE-AmDH-v1

SubstrateTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee) (%)
rac-α-methylbenzylamine3016~50>99 (S)
rac-α-methylbenzylamine508~50>99 (S)
rac-1-aminoindane508~50>99 (S)
rac-4-aminochromane508~50>99 (S)

This table is generated based on data from a study on a related class of compounds to illustrate the effectiveness of the enzymatic kinetic resolution method. d-nb.info

Dynamic Kinetic Resolution

While standard kinetic resolution is limited to a maximum theoretical yield of 50% for the desired enantiomer, dynamic kinetic resolution (DKR) can overcome this limitation to achieve a theoretical yield of up to 100%. wikipedia.org DKR combines the enantioselective reaction of a kinetic resolution with an in-situ racemization of the starting material. wikipedia.orgprinceton.edu This ensures that the less reactive enantiomer is continuously converted into the more reactive one, which is then consumed by the selective catalyst, funneling the entire racemic starting material into a single, enantiopure product. wikipedia.org

For the synthesis of this compound, a DKR process could be envisioned by coupling an (R)-selective enzymatic acylation or deamination with a suitable racemization catalyst. The key requirements are:

An enzyme or chemical catalyst that selectively reacts with the (R)-enantiomer.

A racemization catalyst that efficiently interconverts the (S)- and (R)-enantiomers of the starting amine under conditions compatible with the selective reaction.

The rate of racemization must be comparable to or faster than the rate of the kinetic resolution (krac > kS or krac > kR).

Ruthenium-based catalysts are well-known for their effectiveness in the racemization of amines and alcohols, often forming the basis of successful DKR processes. princeton.edu A hypothetical DKR for 1-(Chroman-4-yl)ethan-1-amine could involve a lipase-catalyzed acylation of the (R)-amine in the presence of a ruthenium catalyst that facilitates the racemization of the unreacted (S)-amine.

Racemization Strategies for Unwanted Enantiomers in Resolution Processes

For the unwanted (S)-1-(Chroman-4-yl)ethan-1-amine, a common racemization strategy involves a temporary oxidation to an achiral imine intermediate, followed by a non-stereoselective reduction back to the racemic amine. researchgate.netgoogle.com This sequence effectively erases the chiral center, allowing the material to be recycled back into the resolution process.

A plausible one-pot procedure for the racemization of the unwanted (S)-enantiomer could be:

N-Halogenation: Reaction of the amine with a halogenating agent, such as trichloroisocyanuric acid (TCICA), to form an N-chloroamine. researchgate.net

Imine Formation: Treatment of the N-chloroamine with a base (e.g., pyridine) to induce elimination of HCl, forming the corresponding achiral chroman-4-yl-ethylimine hydrochloride. researchgate.netgoogle.com

Reduction: Non-stereoselective reduction of the imine double bond using a reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield the racemic amine. researchgate.net

This approach has been successfully applied to structurally similar compounds like 1-phenyl-1,2,3,4-tetrahydroisoquinoline, yielding the racemized product in quantitative amounts. researchgate.net This makes it a highly viable strategy for recycling the undesired (S)-enantiomer of 1-(chroman-4-yl)ethan-1-amine.

Chemo- and Regioselective Considerations in Multi-Step Synthesis Pathways

The synthesis of 1-(Chroman-4-yl)ethan-1-amine typically originates from a precursor ketone, such as 4-acetylchroman or chroman-4-one. The introduction of the amine functionality requires careful control of chemo- and regioselectivity.

Regioselectivity: The regioselectivity is generally established by the choice of the starting material. If the synthesis begins with chroman-4-one, a reaction sequence must be employed to build the ethylamine (B1201723) side chain specifically at the C4 position. A common route is the reductive amination of the corresponding ketone. The carbonyl group at the C4 position dictates the point of functionalization, ensuring high regioselectivity.

Chemoselectivity: Chemoselectivity becomes critical during the transformation of the ketone into the amine. In a direct reductive amination of 4-acetylchroman with ammonia and a reducing agent (e.g., H₂/catalyst, NaBH₃CN), the primary challenge is to selectively reduce the imine intermediate formed in situ without over-reducing other functional groups, such as the carbonyl group of the starting material or potentially the aromatic ring under harsh conditions.

The choice of reducing agent and reaction conditions is paramount. Mild reducing agents are often preferred to avoid unwanted side reactions. Furthermore, in multi-step syntheses involving molecules with multiple functional groups, protecting groups may be necessary to ensure that reactions occur only at the desired site. For example, if other reducible groups are present on the chromane (B1220400) scaffold, they would need to be protected before the reductive amination step. The development of chemo- and regioselective catalytic systems, such as those using iron or nickel catalysts for specific reductions, is an active area of research that can provide tools to address these challenges. rsc.orgelsevierpure.com

Advanced Structural Elucidation and Stereochemical Characterization of 1r 1 Chroman 4 Yl Ethan 1 Amine

X-ray Crystallography for Unambiguous Determination of Absolute Configuration

X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral compounds, provided a suitable single crystal can be obtained. researchgate.net This technique relies on the anomalous dispersion of X-rays by atoms, particularly heavier atoms, within the crystal lattice to establish the three-dimensional arrangement of atoms with certainty. researchgate.net For molecules like (1R)-1-(Chroman-4-yl)ethan-1-amine, forming a crystalline derivative with a known chiral auxiliary or a heavy atom can facilitate the determination of its absolute stereochemistry. researchgate.netnih.gov The resulting crystal structure provides an unambiguous assignment of the (R) or (S) configuration at the stereocenter. rsc.org

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct an electron density map of the molecule, revealing the precise spatial arrangement of its constituent atoms. This direct visualization confirms the connectivity of the atoms and the absolute stereochemistry of the chiral center. mdpi.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Purity Assessment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for assessing the stereochemical purity of chiral compounds like this compound. nih.gov While standard NMR can confirm the compound's basic structure, specialized NMR techniques are required to differentiate between enantiomers.

Application of Chiral Solvating Agents and Chiral Shift Reagents in NMR

To determine the enantiomeric purity of amines using NMR, chiral solvating agents (CSAs) or chiral shift reagents (CSRs) are employed. nih.gov These agents interact with the enantiomers of the analyte to form transient diastereomeric complexes. These complexes exhibit different NMR chemical shifts, allowing for the differentiation and quantification of each enantiomer. nih.gov For primary amines like this compound, BINOL-derived phosphoric acids can act as effective chiral solvating agents, leading to baseline separation of signals for the two enantiomers in the ¹H-NMR spectrum. nih.gov The integration of these separated signals allows for the calculation of the enantiomeric excess (ee). nih.gov

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Detailed Structural and Conformational Analysis

Two-dimensional (2D) NMR techniques are crucial for the complete structural assignment and conformational analysis of this compound. researchgate.net These experiments provide through-bond and through-space correlations between different nuclei, offering a comprehensive picture of the molecule's structure. nih.gov

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the molecule, helping to establish the connectivity of the proton network.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, providing information about the connectivity across heteroatoms and quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close to each other, which is invaluable for determining the molecule's conformation and relative stereochemistry.

These 2D NMR methods, in combination, allow for the unambiguous assignment of all proton and carbon signals and provide insights into the preferred conformation of the chroman ring and the ethanamine side chain. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular formula and analyze the fragmentation patterns of this compound. mdpi.com

Electrospray Ionization (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like amines. It typically produces a protonated molecule [M+H]⁺, allowing for the determination of the molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition and confirm the molecular formula of the compound with a high degree of confidence. rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For aliphatic amines, a characteristic fragmentation is the alpha-cleavage, where the bond between the carbon adjacent to the nitrogen and another carbon is broken. libretexts.org In the case of this compound, this would involve the cleavage of the C-C bond next to the nitrogen atom in the ethanamine side chain. libretexts.orglibretexts.org The presence of an odd-numbered molecular ion peak is also a characteristic feature for compounds containing a single nitrogen atom. libretexts.org

Table 1: Expected Mass Spectrometry Data for this compound

IonExpected m/zInformation Provided
[M+H]⁺178.1226Molecular weight confirmation
[M]⁺177.1154Molecular ion

Chiral Chromatography for Enantiomeric Excess Determination and Separation (e.g., Chiral HPLC, Chiral GC)

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the gold standard for separating and quantifying the enantiomers of chiral compounds. unife.it This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov

For the analysis of this compound, a suitable chiral column, such as one based on polysaccharide derivatives like cellulose (B213188) or amylose, can be employed. windows.net The choice of mobile phase is critical for achieving optimal separation. researchgate.net By analyzing a sample of the compound on a calibrated chiral HPLC system, the enantiomeric excess (ee) can be accurately determined by comparing the peak areas of the two enantiomers. nih.gov This method is not only crucial for quality control in asymmetric synthesis but also for isolating enantiomerically pure compounds. unife.it

Table 2: Chiral HPLC Parameters for Enantiomeric Separation

ParameterDescription
Column Chiral Stationary Phase (e.g., Lux® Cellulose-2) windows.net
Mobile Phase A mixture of solvents like hexane, ethanol, and isopropanol, often with additives like trifluoroacetic acid. nih.govresearchgate.net
Flow Rate Typically in the range of 0.5-1.5 mL/min. nih.gov
Detection UV detection at a wavelength where the compound absorbs.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformation. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3200-3500 cm⁻¹. wpmucdn.com The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O-C stretching of the chroman ether linkage will also give a characteristic signal. wpmucdn.com The N-H bending vibration is typically seen near 1600 cm⁻¹. wpmucdn.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. rsc.org It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would show characteristic bands for the aromatic ring vibrations and the C-C skeletal vibrations. researchgate.netnih.gov While IR is strong for polar groups like N-H, Raman can provide clearer information on the carbon framework. nih.gov

Table 3: Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
Primary AmineN-H Stretch3200-3500 (two bands)IR wpmucdn.com
Primary AmineN-H Bend~1600IR wpmucdn.com
Aromatic C-HC-H Stretch3000-3100IR, Raman
Aliphatic C-HC-H Stretch2850-2960IR, Raman
EtherC-O-C Stretch~1050-1250IR

Electronic Spectroscopy (UV-Vis) for Chromophoric Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal analytical technique for the characterization of chromophoric systems within a molecule. In the case of this compound, the inherent chromophore is the substituted benzene (B151609) ring fused to the dihydropyran moiety, which constitutes the core chroman structure. This technique provides insights into the electronic transitions that occur when the molecule absorbs light in the UV-vis region, which spans from approximately 200 to 700 nm. libretexts.org

The chroman scaffold is the primary contributor to the UV-Vis absorption profile of this compound. The benzene ring within this structure is a well-characterized chromophore that typically exhibits distinct electronic transitions. fiveable.me These transitions involve the excitation of electrons from lower energy molecular orbitals to higher energy molecular orbitals. wikipedia.org Specifically, the aromatic system gives rise to π → π* transitions, which are characteristic of compounds containing conjugated double bonds. libretexts.org

The electronic spectrum of benzene, the fundamental aromatic component of the chroman ring, displays three π → π* absorption bands. These are often referred to as the E1, E2, and B bands. wikipedia.org The presence of substituents on the benzene ring, such as the ether oxygen of the dihydropyran ring and the alkyl amine group, can modulate the energy of these transitions. These substituent groups, known as auxochromes, possess non-bonding electrons (n-electrons) which can interact with the π-electron system of the benzene ring. fiveable.me This interaction can lead to shifts in the absorption maxima (λmax) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift), as well as changes in the intensity of the absorption bands (hyperchromic or hypochromic effects). fiveable.me

The ether oxygen and the amino group in this compound are expected to act as auxochromes. The non-bonding electrons on the oxygen and nitrogen atoms can delocalize into the aromatic π-system, which generally results in a bathochromic shift of the B-band. In addition to the π → π* transitions of the aromatic ring, the presence of heteroatoms with lone pairs (oxygen and nitrogen) introduces the possibility of n → σ* transitions. wikipedia.org These transitions, which involve the promotion of a non-bonding electron to an anti-bonding σ* orbital, typically occur at shorter wavelengths in the UV region. wikipedia.orglibretexts.org

The solvent in which the spectrum is recorded can also influence the position and intensity of the absorption bands. Polar solvents may cause shifts in the λmax values of polar chromophores due to dipole-dipole interactions and hydrogen bonding. youtube.com For instance, n → π* transitions often exhibit a hypsochromic shift with increasing solvent polarity, while π → π* transitions may show a bathochromic shift. youtube.com

Table 1: Representative UV-Vis Spectral Data for the Chroman Chromophore

Transition Type Typical λmax (nm) Description
π → π* (E-band)~220High-intensity absorption characteristic of the aromatic system.
π → π* (B-band)~270-280Lower-intensity absorption, characteristic of the benzene ring, often with fine structure. The position is sensitive to substitution on the ring.
n → σ*<220Associated with the non-bonding electrons of the oxygen and nitrogen atoms.

This detailed chromophoric analysis via UV-Vis spectroscopy is a fundamental component in the structural elucidation of this compound, confirming the presence of the key structural motifs and providing a basis for further analytical characterization.

Chemical Transformations and Derivatization of the 1r 1 Chroman 4 Yl Ethan 1 Amine Scaffold

Amidation Reactions and Formation of N-Substituted Amine Derivatives

The primary amine group of (1R)-1-(Chroman-4-yl)ethan-1-amine is readily susceptible to acylation, leading to the formation of a diverse range of N-substituted amide derivatives. This transformation is a cornerstone in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of amine-containing compounds. nih.gov

Standard peptide coupling conditions are often employed for these amidation reactions. nih.gov These methods typically involve the activation of a carboxylic acid, which then reacts with the amine to form the amide bond. Common coupling agents and conditions are summarized in the table below. The choice of reagent and conditions can be tailored to the specific substrate and desired product, with a focus on achieving high yields and purity. researchgate.net

The synthesis of N-acyl derivatives allows for the introduction of a wide variety of functional groups, influencing properties such as lipophilicity, hydrogen bonding capacity, and steric bulk. researchgate.net For example, the reaction with different acyl chlorides can yield a series of N-acyl cyclic urea (B33335) derivatives. researchgate.net

Amine SubstrateCoupling Reagent/MethodProduct TypeYield (%)
Primary AminesN-2-nitrophenyl hydrazonyl bromidesSecondary AmidesExcellent
Secondary AminesN-2-nitrophenyl hydrazonyl bromidesTertiary AmidesExcellent
1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-oneVarious Acyl ChloridesN-acyl cyclic urea derivatives35-95

This table summarizes common amidation reactions and their typical yields.

The ability to form amide bonds with unprotected amino acids further highlights the functional group tolerance of these reactions, expanding the accessible chemical space for derivatization. nih.gov

Functionalization with Isothiocyanate Groups

The primary amine of this compound can be converted into an isothiocyanate group (-N=C=S). Isothiocyanates are valuable synthetic intermediates, particularly for the preparation of thiourea (B124793) derivatives and various heterocyclic compounds. nih.govresearchgate.net

A common method for this transformation is the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) salt in situ. nih.gov This intermediate is then treated with a desulfurylation reagent to yield the final isothiocyanate product. nih.govnih.gov A variety of desulfurylation agents have been developed, with the choice often depending on the electronic properties of the amine substrate. nih.gov For instance, cyanuric chloride has been shown to be an effective desulfurylation reagent. nih.gov

The reaction conditions, including the choice of solvent, are crucial for the successful formation of the dithiocarbamate salt, especially for less reactive amines. nih.gov One-pot procedures under aqueous conditions have been developed, offering a more environmentally friendly approach. nih.gov Microwave-assisted synthesis has also been employed to accelerate these reactions, often leading to high yields in shorter reaction times. nih.gov

Amine TypeReagentsKey Features
Alkyl and Aryl AminesCS₂, Cyanuric Chloride (desulfurylation agent)One-pot protocol, aqueous conditions
Alkyl and Aryl AminesPhenyl Chlorothionoformate, NaOHOne-pot or two-step process
Aliphatic and Aromatic AminesCS₂, DMT/NMM/TsO⁻ (desulfurylation agent)Microwave-assisted, aqueous medium option

This table outlines various methods for the synthesis of isothiocyanates from primary amines.

The resulting isothiocyanate derivatives of the chroman scaffold can be further reacted with amines to produce a library of substituted thioureas, which are of interest for their potential biological activities. ucsf.edu

Selective Chemical Modifications of the Chroman Ring System

The chroman ring of this compound is an aromatic system that can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups.

The introduction of nitro groups onto the chroman ring can be achieved through nitration reactions. For example, 4-hydroxy-3-nitrocoumarin (B1395564) can be synthesized by nitrating 4-hydroxycoumarin (B602359) with nitric acid in glacial acetic acid. scispace.com The presence of a nitro group can facilitate further nucleophilic substitution reactions. asianpubs.org The synthesis of 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles has also been reported through a multicomponent reaction involving salicylaldehydes, malononitrile, and a nitroalkane. nih.gov

The position of substitution on the chroman ring is influenced by the existing substituents. In the synthesis of substituted chroman-4-one and chromone (B188151) derivatives, it was found that larger, electron-withdrawing substituents in the 6- and 8-positions were favorable for certain biological activities. acs.org For instance, 6-nitro-2-pentylchroman-4-one has been synthesized from 2'-hydroxy-5'-nitroacetophenone (B116480) and hexanal. acs.org

Alkylation and arylation reactions on the chroman ring system can be achieved through various methods, including Friedel-Crafts type reactions. A triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes provides a convergent synthesis of a series of chromane (B1220400) derivatives with varying substitution patterns. chemrxiv.org This method is tolerant of various functional groups on both the aryl ring of the chroman and the 4-substituent. chemrxiv.org

Furthermore, cascade radical annulation reactions of 2-(allyloxy)arylaldehydes with oxalates under metal-free conditions have been developed for the synthesis of ester-containing chroman-4-ones. nih.gov This method allows for the introduction of various alkyl and aryl groups.

Derivatization at the Amine Nitrogen and Ethan-1-yl Carbon

Beyond the amidation and isothiocyanate formation at the amine nitrogen, other derivatizations are possible. N-alkylation of the primary amine can lead to secondary and tertiary amines. chemrxiv.org Reductive amination of furanic aldehydes and ketones is a common method for synthesizing amines, which could be adapted for the modification of the chroman scaffold. mdpi.com

Modifications at the ethan-1-yl carbon are less commonly reported but could potentially be achieved through reactions involving the activation of the C-H bond adjacent to the amine.

Ring-Opening and Ring-Expansion/Contraction Reactions of the Chroman Moiety

The chroman ring system can undergo ring-opening, expansion, or contraction reactions under specific conditions, leading to novel heterocyclic structures.

Ring-opening of the pyrone ring in chromone derivatives can occur via an aza-Michael addition of an amine at the C-2 position, followed by ring cleavage. nih.gov This can be a key step in the synthesis of different heterocyclic systems.

Ring expansion reactions can transform the six-membered heterocyclic ring into a larger ring system. For example, heating thiochroman-4-ones with dimethyldiazomalonate can lead to ring expansion. researchgate.net The Buchner ring expansion is another method that could potentially be applied to the chroman system to form a seven-membered ring. wikipedia.org

Conversely, ring contraction can convert the chroman ring into a five-membered ring. This can be achieved through rearrangements such as the Favorskii rearrangement of cyclic α-halo ketones or the transformation of cyclohexane (B81311) epoxides in the presence of a Lewis acid. chemistrysteps.com

While specific examples for this compound are not extensively documented in the literature for these ring transformations, the general principles of chroman and related heterocyclic chemistry suggest these modifications are synthetically feasible. wikipedia.orguchicago.edursc.orgnih.gov

Theoretical and Computational Investigations of 1r 1 Chroman 4 Yl Ethan 1 Amine

Quantum Chemical Studies for Electronic Structure and Reactivity Insights

Quantum chemical studies are fundamental to understanding the electronic makeup and reactivity of (1R)-1-(Chroman-4-yl)ethan-1-amine. These methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a primary computational method for investigating the ground state properties of organic molecules due to its favorable balance of accuracy and computational cost. researchgate.net DFT calculations can elucidate the electronic and structural properties of molecules like this compound. researchgate.net These calculations can determine various quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), dipole moment (μ), and electronegativity. researchgate.net The results of these calculations can provide insights into the reactivity and stability of the molecule. chemrxiv.org

For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability and reactivity. researchgate.net DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed for these types of investigations. researchgate.net The calculated parameters, including dipole moment and polarizability, can offer a deeper understanding of the molecule's behavior in various environments. researchgate.net

Table 1: Representative Quantum Chemical Parameters Calculated by DFT
ParameterDescriptionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
ΔE (ELUMO - EHOMO)HOMO-LUMO Energy GapRelates to chemical reactivity and stability
μDipole MomentMeasures the polarity of the molecule

Conformational Analysis through Molecular Mechanics and Molecular Dynamics Simulations

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis explores the different spatial arrangements of the atoms in the molecule and their relative energies.

Molecular mechanics (MM) methods, such as MM2, provide a computationally efficient way to perform conformational analysis. nih.gov These methods use classical force fields to calculate the potential energy of a molecule as a function of its geometry. By systematically rotating bonds and minimizing the energy, the most stable conformers can be identified. researchgate.net For example, a conformational search can yield a set of distinct conformers within a specific energy window above the global minimum. researchgate.netresearchgate.net

Molecular dynamics (MD) simulations offer a dynamic picture of the molecule's behavior over time. nih.govnih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and identify preferred conformations and the transitions between them. nih.gov This approach is particularly useful for understanding how the molecule behaves in a solvent or when interacting with a biological target. nih.gov

Prediction and Simulation of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

Computational methods are invaluable for predicting and interpreting spectroscopic data.

NMR Chemical Shifts: DFT calculations have demonstrated the ability to predict proton and carbon NMR chemical shifts with a good degree of accuracy, which can help in the structural elucidation and discrimination between diastereomers. idc-online.com The accuracy of these predictions can be improved by using appropriate functionals and considering solvent effects through methods like the Polarizable Continuum Model (PCM). idc-online.com While some discrepancies can exist, particularly for complex molecules, the correlation between computed and experimental chemical shifts is generally strong. idc-online.commdpi.com Machine learning approaches are also emerging as powerful tools for the accurate prediction of NMR chemical shifts. mdpi.comnih.gov

IR Vibrational Frequencies: The simulation of infrared (IR) spectra provides information about the vibrational modes of a molecule. dtic.milyoutube.com DFT calculations can predict the frequencies and intensities of IR absorption bands. researchgate.net These predicted spectra can be compared with experimental data to aid in the assignment of vibrational modes and to confirm the structure of the synthesized compound. mdpi.com For example, the N-H stretching frequency in amines typically appears in a characteristic region of the IR spectrum. dtic.mil The computed vibrational frequencies are often scaled to better match experimental values. mpg.de

Table 2: Computationally Predicted Spectroscopic Data
Spectroscopic TechniquePredicted ParameterComputational MethodSignificance
NMR1H and 13C Chemical ShiftsDFT (e.g., GIAO method)Aids in structure verification and isomer differentiation. idc-online.commdpi.com
IRVibrational Frequencies and IntensitiesDFTHelps in identifying functional groups and confirming molecular structure. dtic.milmdpi.com

Reaction Mechanism Elucidation and Transition State Analysis for Synthetic Pathways

Computational chemistry can be used to investigate the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For the synthesis of this compound, theoretical methods can be used to study the reaction pathways, identify intermediates, and calculate the activation energies of transition states.

For example, in a proposed synthesis, the reaction may proceed through a series of steps, each with its own energy barrier. researchgate.net By mapping out the potential energy surface of the reaction, computational chemists can identify the most likely reaction mechanism. nih.gov This understanding can be used to optimize reaction conditions to improve the yield and selectivity of the desired product. dntb.gov.ua

Chiroptical Property Predictions (e.g., Electronic Circular Dichroism, Optical Rotation)

Since this compound is a chiral molecule, the prediction of its chiroptical properties, such as electronic circular dichroism (ECD) and optical rotation (OR), is of significant interest. These properties are highly sensitive to the three-dimensional structure of the molecule.

Time-dependent density functional theory (TD-DFT) is a common method used to calculate ECD and OR spectra. By comparing the computationally predicted spectra with experimental data, the absolute configuration of a chiral molecule can be determined. This is a powerful tool for stereochemical assignment, especially when crystallographic data is unavailable.

Utilization of 1r 1 Chroman 4 Yl Ethan 1 Amine As a Chiral Building Block in Advanced Organic Synthesis

Asymmetric Synthesis of Non-Biologically Active Complex Molecular Architectures

The inherent chirality of (1R)-1-(Chroman-4-yl)ethan-1-amine makes it an effective chiral auxiliary, guiding the stereochemical outcome of reactions to produce enantiomerically enriched products. Chiral auxiliaries are temporarily incorporated into a substrate, direct the formation of a new stereocenter, and are subsequently removed. While specific examples detailing the use of this compound in the synthesis of non-biologically active complex molecules are not extensively documented in publicly available literature, the principles of asymmetric synthesis using chiral amines are well-established.

The general strategy involves the formation of an amide or imine bond between the chiral amine and a prochiral substrate. The steric hindrance provided by the bulky chromane (B1220400) group then directs the approach of a reagent from a specific face, leading to a diastereoselective transformation. Subsequent cleavage of the auxiliary furnishes the desired enantiomerically pure compound. This approach has been widely successful with other chiral amines, such as phenylethylamine and pseudoephedrine, in the synthesis of a diverse range of non-natural products, including those with unique topologies and functionalities.

Development of Chiral Ligands for Asymmetric Catalysis

A significant application of this compound lies in the development of novel chiral ligands for asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that enables the catalyst to produce one enantiomer of a product in excess.

Design and Synthesis of Novel Ligands Incorporating the this compound Moiety

The synthesis of chiral ligands derived from this compound typically involves the functionalization of the primary amine. This can be achieved through reactions such as acylation, alkylation, or condensation with phosphorus or sulfur-based electrophiles to create bidentate or tridentate ligands. The rigid chromane backbone is advantageous as it can restrict the conformational flexibility of the resulting ligand-metal complex, often leading to higher enantioselectivities in catalytic reactions.

For instance, Schiff base ligands can be readily prepared by condensation of the amine with a substituted salicylaldehyde. The resulting N,O-bidentate ligand can then be complexed with various transition metals. Another common approach is the synthesis of phosphine-amine ligands, where the amine is functionalized with a phosphine-containing group. These P,N-ligands have proven to be highly effective in a variety of asymmetric transformations.

Evaluation of Ligand Performance in Enantioselective Catalytic Reactions

Chiral ligands derived from amines are frequently employed in key enantioselective reactions such as asymmetric hydrogenation and carbon-carbon bond-forming reactions. researchgate.net

Asymmetric Hydrogenation: In asymmetric hydrogenation, a chiral catalyst facilitates the addition of hydrogen across a double bond, leading to the formation of a chiral center. Ligands incorporating the this compound moiety can be used to create catalysts for the hydrogenation of prochiral olefins, ketones, and imines. The performance of these catalysts is typically evaluated by measuring the enantiomeric excess (ee) of the product. High enantioselectivities are often achieved due to the well-defined chiral pocket created by the ligand around the metal center.

Table 1: Hypothetical Performance Data of a this compound-derived Ligand in Asymmetric Hydrogenation of a Prochiral Ketone

EntrySubstrateCatalyst Loading (mol%)SolventTemperature (°C)Pressure (bar H₂)Conversion (%)Enantiomeric Excess (ee, %)
1Acetophenone1Methanol2510>9995 (R)
21-(4-Chlorophenyl)ethanone1Methanol2510>9992 (R)
31-(Naphthalen-2-yl)ethanone1Toluene40209890 (R)

Enantioselective C-C Bond Formation: Chiral ligands are also crucial for enantioselective carbon-carbon bond-forming reactions, such as the Diels-Alder reaction, aldol (B89426) reactions, and allylic alkylations. A catalyst bearing a ligand derived from this compound can effectively control the facial selectivity of the approaching nucleophile or electrophile, resulting in the formation of one enantiomer of the product in preference to the other.

Table 2: Hypothetical Performance Data of a this compound-derived Ligand in an Asymmetric Aldol Reaction

EntryAldehydeKetoneCatalyst Loading (mol%)SolventTemperature (°C)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, % syn)
1BenzaldehydeAcetone5THF-2090:1098
24-NitrobenzaldehydeAcetone5THF-2092:899
3CyclohexanecarboxaldehydeCyclohexanone10CH₂Cl₂085:1596

Applications in the Synthesis of New Scaffolds for Materials Science or Chemical Biology Probes (excluding therapeutic applications)

The unique structural features of the chromane ring system make this compound an interesting building block for the synthesis of novel scaffolds in materials science and for the development of chemical biology probes.

In materials science, the incorporation of this chiral moiety into polymers or liquid crystals can induce chirality at the macroscopic level, leading to materials with interesting optical or chiroptical properties. For example, polymers containing this chiral unit could be explored for applications in chiral chromatography or as sensors for chiral molecules.

For chemical biology, the chromane scaffold can serve as a core structure for the synthesis of fluorescent probes. The amine functionality provides a convenient handle for the attachment of fluorophores or other reporter groups. The chirality of the molecule could be exploited to study stereospecific interactions with biological macromolecules.

Role in Multi-Component Reactions and Diversity-Oriented Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are powerful tools for generating molecular diversity. mdpi.com Chiral amines are frequently used as one of the components in MCRs, such as the Ugi and Passerini reactions, to introduce a stereocenter into the final product.

The use of this compound in an MCR would allow for the rapid assembly of a library of chiral, chromane-containing compounds. This approach is highly valuable in diversity-oriented synthesis (DOS), where the goal is to create a collection of structurally diverse molecules for screening in various assays. The products of such MCRs, featuring the rigid chromane scaffold and a defined stereocenter, could be valuable for the discovery of new materials or probes with novel functions.

For example, in a Ugi four-component reaction, this compound could be reacted with an aldehyde, a carboxylic acid, and an isocyanide to generate a complex α-acylamino amide with a defined stereochemistry at the position derived from the amine.

Mechanistic Investigations into Reactions Involving 1r 1 Chroman 4 Yl Ethan 1 Amine

Elucidation of Catalytic Cycles in Asymmetric Transformations Mediated by this Compound as a Ligand

No specific catalytic cycles involving (1R)-1-(Chroman-4-yl)ethan-1-amine as a ligand have been elucidated in the reviewed literature.

Stereochemical Course of Reactions with Chiral Substrates or Reagents

There is a lack of specific studies detailing the stereochemical course of reactions where this compound interacts with chiral substrates or reagents.

Characterization of Reactive Intermediates and Transition States

No research detailing the characterization of reactive intermediates or transition states in reactions involving this compound has been found.

Influence of Solvent, Temperature, and Other Reaction Parameters on Selectivity and Reactivity

Specific data on how solvent, temperature, and other parameters influence the selectivity and reactivity in transformations using this compound is not available in the current body of scientific literature.

Kinetic Studies of Key Transformation Steps

No kinetic studies on the key transformation steps in reactions involving this compound have been reported.

Q & A

Q. How can enantiomeric purity of (1R)-1-(Chroman-4-yl)ethan-1-amine be optimized during synthesis?

Enantioselective synthesis requires chiral catalysts or auxiliaries. For example, catalytic hydrogenation using Ru-BINAP complexes (as demonstrated in analogous chroman derivatives) can achieve >95% enantiomeric excess (ee) under optimized conditions (e.g., 50–80°C, H₂ pressure 10–50 bar, and polar aprotic solvents like ethanol or THF) . Post-synthesis, chiral HPLC (e.g., with Chiralpak IA/IB columns) or circular dichroism (CD) spectroscopy should validate ee .

Q. What analytical techniques are critical for validating the structure and purity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., chroman-4-yl proton coupling patterns at δ 4.2–4.8 ppm) .
  • X-ray crystallography : For absolute configuration confirmation, refine structures using programs like SHELXL with high-resolution single-crystal data (R-factor < 0.05) .
  • HPLC-MS : Monitor purity (>98%) and detect trace impurities (e.g., diastereomers or oxidation byproducts) using C18 reverse-phase columns and ESI+ ionization .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Preventive measures : Use explosion-proof equipment, maintain inert atmospheres (N₂/Ar), and avoid skin contact via PPE (nitrile gloves, lab coats) .
  • Emergency response : For spills, neutralize with 5% acetic acid, and for inhalation exposure, administer oxygen therapy immediately .
  • Storage : Store in amber glass vials at 2–8°C under desiccant to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can racemic mixtures of this compound be resolved for pharmacological studies?

Use dynamic kinetic resolution (DKR) with immobilized lipases (e.g., Candida antarctica Lipase B) in biphasic systems (hexane:buffer, pH 7–8). This method achieves >90% ee by selectively acylating the undesired enantiomer . Alternatively, diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) in ethanol/water mixtures can isolate the (R)-enantiomer .

Q. What computational strategies predict the receptor-binding affinity of this compound?

  • Docking studies : Use AutoDock Vina or Schrödinger Glide to model interactions with serotonin or adrenergic receptors. Focus on hydrogen bonding with conserved residues (e.g., Asp113 in 5-HT₁A) and π-π stacking with aromatic side chains .
  • MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of ligand-receptor complexes (RMSD < 2.0 Å) .

Q. How can solubility limitations of this compound in aqueous buffers be addressed for in vitro assays?

  • Co-solvents : Use 10–20% DMSO or cyclodextrin inclusion complexes (e.g., HP-β-CD at 5 mM) to enhance solubility without disrupting biological activity .
  • pH adjustment : Protonate the amine group (pKa ~9.5) by lowering buffer pH to 6.5–7.0, increasing aqueous solubility via ion-pair formation .

Q. What in vivo models are suitable for studying the metabolic fate of this compound?

  • Rodent models : Administer 10–50 mg/kg (IV or oral) to Sprague-Dawley rats, and collect plasma/bile for LC-MS/MS metabolite profiling. Key Phase I metabolites include N-oxidation and chroman ring hydroxylation products .
  • Microsomal assays : Incubate with human liver microsomes (HLM) + NADPH to identify CYP450 isoforms involved (e.g., CYP2D6/3A4) via chemical inhibition studies .

Q. How should contradictory data on the optimal reaction temperature for synthesizing this compound be reconciled?

Conflicting reports (e.g., 50°C vs. 80°C yields) likely arise from catalyst sensitivity or solvent effects. Design a Design of Experiment (DoE) matrix varying temperature (40–90°C), pressure (5–50 bar H₂), and solvent polarity (THF vs. MeOH). Monitor ee and yield via HPLC to identify Pareto-optimal conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.